3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-amino-1-(cyclohexylmethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-6-10-8-15(14-11(10)13)7-9-4-2-1-3-5-9/h8-9H,1-5,7H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNGOZQOWKDLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C(=N2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20836489 | |
| Record name | 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20836489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827629-51-6 | |
| Record name | 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20836489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethyl hydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Varied N1 Substituents
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 21230-50-2)
- Structural Features : Replaces the cyclohexylmethyl group with a methyl group.
- Key Differences :
- Biological Implications : Smaller substituents like methyl may reduce membrane permeability and target binding affinity compared to bulky cyclohexylmethyl.
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS: 89181-79-3)
- Structural Features : Cyclopentyl substituent at N1.
- Key Differences :
- Biological Implications : Cyclopentyl may offer moderate lipophilicity but less conformational flexibility than cyclohexylmethyl.
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 51516-68-8)
- Structural Features : Aromatic 3-chlorophenyl group at N1.
- Key Differences :
- Biological Implications : The chlorophenyl group may enhance binding to aromatic residues in enzyme active sites but could reduce solubility.
Analogs with Modified Pyrazole Scaffolds
Pyrano-Pyrazole-Carbonitriles
- Example: 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile .
- Structural Features: Fused pyrano ring system at C4–C5 positions.
- Key Differences :
- Extended conjugation increases planarity and electronic delocalization.
- May enhance UV absorption and fluorescence properties.
- Biological Implications : The fused ring system could improve stacking interactions with nucleic acids or hydrophobic protein pockets.
Acylated Derivatives
- Example: 5-Amino-1-(chloroacetyl)-3-methyl-1H-pyrazole-4-carbonitrile .
- Structural Features : Chloroacetyl group at N1.
- Key Differences :
- Biological Implications : The chloroacetyl group can act as a leaving group, enabling covalent binding to biological targets.
Inhibitory Potency
- 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile: Demonstrates marked potency in bacterial neuritoxin inhibition (IC₅₀ = 0.05 µM) due to the cyclohexylmethyl motif, which enhances hydrophobic interactions .
- Parent Compound Luteolin : IC₅₀ = 4.4 µM, highlighting a 88-fold increase in potency with cyclohexylmethyl substitution .
Physicochemical Properties
| Property | 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile | 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 204.28 | 137.15 | 218.64 |
| logP (Predicted) | ~2.5 (high lipophilicity) | ~1.2 | ~2.8 |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Likely low (hydrophobic cyclohexylmethyl) | Moderate | Low (chlorophenyl) |
Biological Activity
3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological activity, and potential applications, supported by research findings and case studies.
Synthesis of 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile
The synthesis of 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of cyclohexylmethyl hydrazine with appropriate carbonitrile derivatives. The process may include several steps such as:
- Formation of the Pyrazole Ring : This involves the cyclization of hydrazine derivatives with carbonyl compounds.
- Substitution Reactions : Introducing the amino group and carbonitrile moiety through nucleophilic substitution.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds, including 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile, exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that certain compounds showed potent activity against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Antitumor Activity
In vitro studies have indicated that 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile possesses antitumor properties. A particular study highlighted its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways related to cancer progression and inflammation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile against fungal pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antifungal agents, indicating its potential as a novel antifungal agent .
Case Study 2: Antitumor Mechanisms
Another investigation focused on the antitumor mechanisms of this compound. Researchers observed that treatment with 3-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to cell death. The study concluded that this compound could be a candidate for further development in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
